Enhanced Lipophilicity for Blood–Brain Barrier Penetration vs. 3-Fluoro-4-ethoxy Analog
Replacing the 3-methyl group of the target compound with a 3-fluoro substituent (CAS 1235385-43-9) yields a sharp decrease in computed lipophilicity. The target compound displays an XLogP3 of 3.4, whereas the 3-fluoro analog is predicted to have an XLogP3 approximately 0.8–1.0 log units lower due to the electron-withdrawing effect of fluorine [1]. This difference translates to a roughly 6- to 10-fold lower partition coefficient for the fluoro analog, making the target compound markedly more suitable for passive blood–brain barrier penetration and CNS target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (predicted XLogP3 ≈ 2.4–2.6) |
| Quantified Difference | Δ XLogP3 ≈ 0.8–1.0 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity favors passive CNS penetration, making this compound a preferable starting point for neuroscience drug discovery programs over the fluoro analog.
- [1] PubChem. (2026). Compound Summary: 4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, CID 49684417. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
